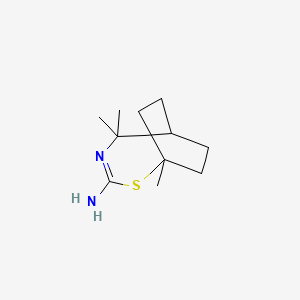
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5-Trimethyl-2-thia-4-azabicyclo(422)decan-3-imine is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropanol derivative with a vinyl azide in the presence of a manganese catalyst. This reaction proceeds via a radical pathway, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
作用機序
The mechanism of action of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may be relevant in catalytic applications.
類似化合物との比較
Similar Compounds
1,5,5-Trimethyl-2-thia-4-azabicyclo(3.3.1)nonane: A similar bicyclic compound with a different ring size.
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.1)octane: Another bicyclic compound with a different ring structure.
Uniqueness
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
5330-92-7 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC名 |
1,5,5-trimethyl-2-thia-4-azabicyclo[4.2.2]dec-3-en-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-10(2)8-4-6-11(3,7-5-8)14-9(12)13-10/h8H,4-7H2,1-3H3,(H2,12,13) |
InChIキー |
ARZRFLIUCWJGRK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(CC2)(SC(=N1)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



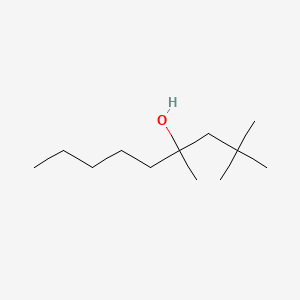

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
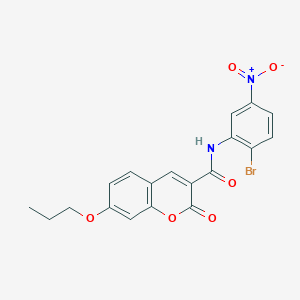
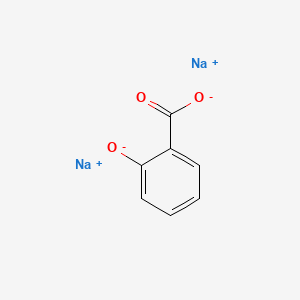
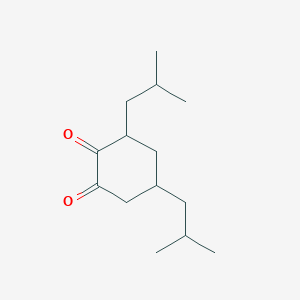


![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
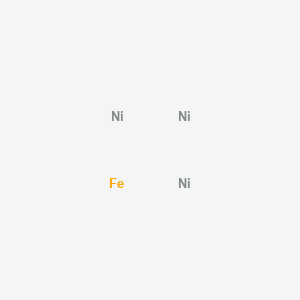
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)


